1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate
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Overview
Description
1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the cyanopentenedioate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-diethyl (2E,4E)-4-{amino[4-(4-chlorophenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Properties
IUPAC Name |
diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c1-3-29-20(27)15(14-23)13-18(21(28)30-4-2)19(24)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h5-8,13H,3-4,9-12,24H2,1-2H3/b15-13+,19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIARHQTYYAYGD-AXXMRAISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)Cl)C(=O)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)Cl)/C(=O)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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